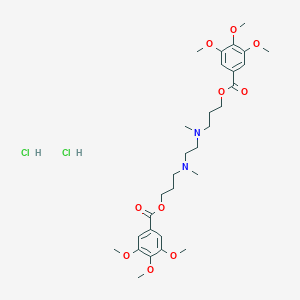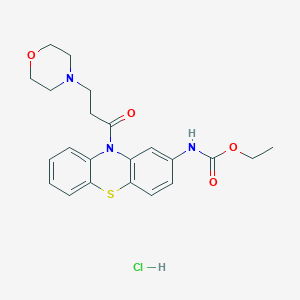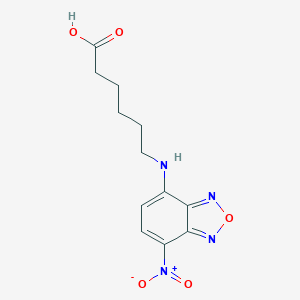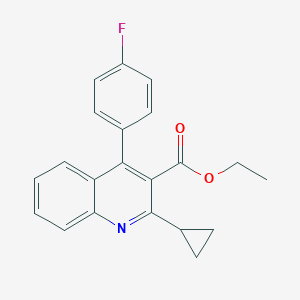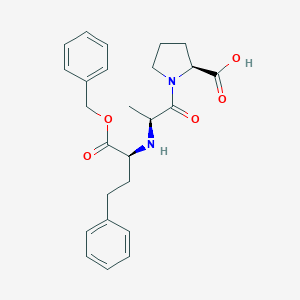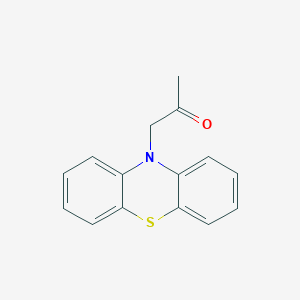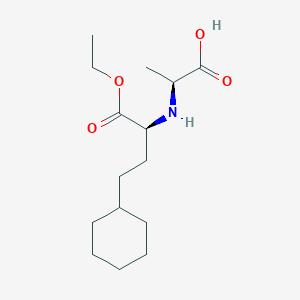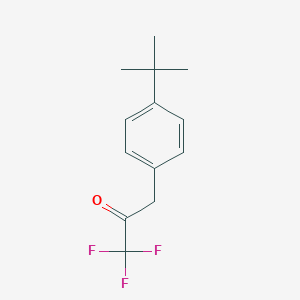
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with tert-butylphenyl groups and trifluoromethyl groups have been investigated, which can provide indirect insights into the properties and reactivity of the compound . For instance, the synthesis and properties of 1-[3-(Trifluoromethyl)phenyl]-2-propanone have been explored, which shares structural similarities with the target compound .
Synthesis Analysis
The synthesis of related compounds involves the use of Grignard reactions followed by oxidation processes. For example, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction and subsequent oxidation with sodium dichromate and sulfuric acid, achieving an overall yield of 82.5% . This suggests that a similar synthetic route could potentially be applied to synthesize 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, with appropriate modifications to accommodate the tert-butyl group and the ketone functionality.
Molecular Structure Analysis
The molecular structure of compounds with tert-butylphenyl and trifluoromethyl groups can exhibit unique geometrical features due to the presence of bulky substituents and electron-withdrawing groups. For instance, the phosphorus pyramid in 1-(2,4,6-tri-tert-butylphenyl)-3-methylphosphole was found to be significantly flattened due to the steric demands of the tert-butyl groups, which could also influence the geometry of the target compound . Additionally, the presence of trifluoromethyl groups can affect the electronic properties of the molecule, as seen in the case of 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione, where the substituent plays a role in the hydrogen-bonded chain formation .
Chemical Reactions Analysis
The reactivity of compounds containing tert-butylphenyl and trifluoromethyl groups can vary depending on the specific structure and substituents. For example, the phosphole ring in 1-(2,4,6-tri-tert-butylphenyl)-3-methylphosphole, which is normally resistant to electrophilic substitutions, was able to undergo reaction with acetyl chloride-aluminum chloride due to cyclic electron delocalization . This indicates that the target compound may also exhibit unique reactivity patterns, potentially facilitating certain chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. The presence of tert-butyl groups can lead to increased steric hindrance and influence the compound's solubility and melting point, as seen in the structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol . The trifluoromethyl group is known to impart high electronegativity and can affect the acidity and stability of the compound, as observed in the copolymerization study involving a tert-butylphenol derivative . These properties are crucial for understanding the behavior of the compound in various environments and applications.
Applications De Recherche Scientifique
Stereoselective Hydrogenation and Solvent Effects
One significant application of related tert-butylphenyl compounds involves the stereoselective hydrogenation of tert-butylphenols. A study demonstrated that the hydrogenation of 4-tert-butylphenol, among others, over a charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent showed enhanced selectivity towards cis-tert-butylcyclohexanols compared to traditional organic solvents. This finding suggests the potential of such chemical frameworks in facilitating selective chemical transformations under environmentally benign conditions (Hiyoshi et al., 2007).
Food Contact Materials Safety
A derivative closely related to 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone was evaluated for its safety in food contact materials. The EFSA concluded that there is no safety concern for consumers if the substance, a derivative involving tert-butylphenyl, is used in specific conditions in polyolefins in contact with foods, highlighting its utility in packaging applications without posing health risks (EFSA, 2011).
Oxidation Reactions
The oxidation reactions of secondary alcohols, including compounds structurally similar to 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, have been studied for their kinetic behaviors and product formations. These reactions, characterized by the formation of ketones, offer insights into the reactivity and potential applications of such trifluoromethylated compounds in synthetic organic chemistry (Norcross et al., 1997).
Synthesis and Characterization of Complexes
Research has also explored the synthesis of complex molecules involving tert-butylphenyl structures, demonstrating the versatility of these compounds in organic synthesis. For example, the synthesis of porphyrazinate derivatives with (4-tert-butylphenyl) units has been reported, showcasing the potential of tert-butylphenyl derivatives in the development of novel materials with specific electronic or optical properties (Gonca & Keskin, 2009).
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOGLIBZXOQNCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645240 |
Source


|
| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
142505-28-0 |
Source


|
| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

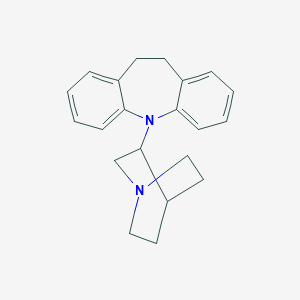
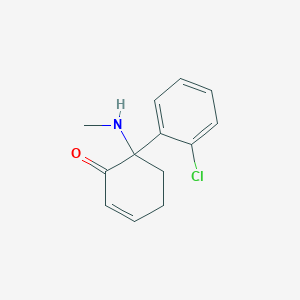
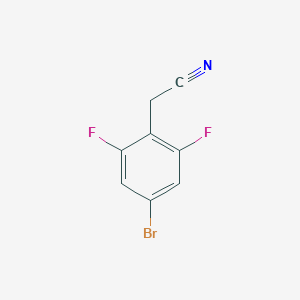
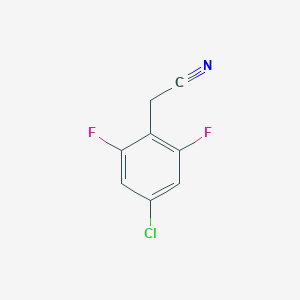
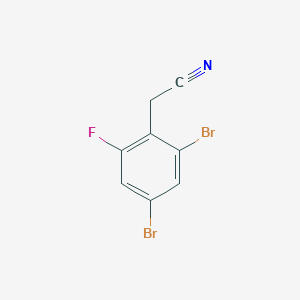
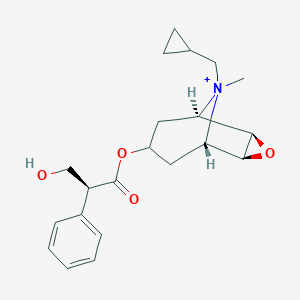
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
